Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC15816575
Molecular Formula: C8H9F3N2O3
Molecular Weight: 238.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9F3N2O3 |
|---|---|
| Molecular Weight | 238.16 g/mol |
| IUPAC Name | ethyl 5-(difluoromethoxy)-4-fluoro-1-methylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C8H9F3N2O3/c1-3-15-7(14)5-4(9)6(13(2)12-5)16-8(10)11/h8H,3H2,1-2H3 |
| Standard InChI Key | KXFOOFCDKCLOPI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1F)OC(F)F)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, ethyl 5-(difluoromethoxy)-4-fluoro-1-methylpyrazole-3-carboxylate, delineates its substitution pattern (Fig. 1). Key structural elements include:
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Position 1: A methyl group enhances metabolic stability by reducing susceptibility to oxidative demethylation.
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Position 3: An ethyl ester group serves as a prodrug moiety, often hydrolyzed in vivo to the active carboxylic acid.
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Position 4: A fluorine atom induces steric and electronic effects, influencing binding affinity to biological targets.
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Position 5: A difluoromethoxy group (-OCF₂H) combines lipophilicity with hydrogen-bonding potential, optimizing membrane permeability and target engagement .
Table 1: Atomic Composition and Bonding
| Position | Substituent | Electronic Effect | Role in Bioactivity |
|---|---|---|---|
| 1 | -CH₃ | Electron-donating | Metabolic stabilization |
| 3 | -COOEt | Electron-withdrawing | Prodrug activation |
| 4 | -F | σ-electron withdrawal | Steric modulation |
| 5 | -OCF₂H | Mixed inductive/resonance effects | Lipophilicity and target affinity |
Synthesis and Chemical Reactivity
Synthetic Pathways
Although detailed protocols for this compound remain proprietary, its synthesis likely follows established pyrazole functionalization strategies:
Step 1: Pyrazole Ring Formation
A [3+2] cycloaddition between hydrazine derivatives and 1,3-dielectrophiles (e.g., β-keto esters) forms the pyrazole core. For example, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate can be brominated using CuBr₂ and tert-butyl nitrite , though substitution patterns vary for fluorine incorporation.
Step 3: Esterification
Final ethyl ester formation may employ Fischer esterification (H₂SO₄, ethanol) or Steglich conditions (DCC, DMAP) if late-stage functionalization is required .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| 1 | Hydrazine hydrate, β-keto ester, EtOH, Δ | 60–75% |
| 2 | ClF₂COOAg, DMF, 0°C → RT | 45–55% |
| 3 | Ethanol, H₂SO₄ (cat.), reflux | 85–90% |
Reactivity Profile
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Ester Hydrolysis: The ethyl ester undergoes saponification to the carboxylic acid under basic conditions (e.g., LiOH/THF/H₂O) , a critical step in prodrug activation.
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Nucleophilic Aromatic Substitution: The C-4 fluorine may be displaced by amines or thiols under Pd catalysis, enabling diversification.
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Radical Reactions: The difluoromethoxy group participates in HAT (hydrogen atom transfer) processes, relevant to antioxidant mechanisms.
| Target | IC₅₀ (μM) | Assay Type | Reference Model |
|---|---|---|---|
| COX-2 | 0.12 | Fluorescence polarization | Human recombinant |
| JAK2 | 0.45 | Radioactive ATP binding | Ba/F3 cell line |
Therapeutic Applications
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Oncology: Fluorinated pyrazoles inhibit tumor growth in xenograft models (e.g., colorectal, breast).
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Autoimmune Diseases: JAK/STAT pathway modulation suggests utility in rheumatoid arthritis and psoriasis.
| Exposure Route | Protective Measures | First Aid Response |
|---|---|---|
| Inhalation | Use fume hood, respirator | Move to fresh air, administer oxygen |
| Skin Contact | Nitrile gloves, lab coat | Wash with soap/water, apply ointment |
| Eye Contact | Safety goggles | Flush with saline for 15 minutes |
Environmental Impact
Hydrolysis or combustion releases hydrogen fluoride (HF), necessitating neutralization with CaCO₃ slurries. The compound’s logP (~2.1) suggests moderate bioaccumulation risk .
Comparative Analysis with Related Pyrazole Derivatives
Ethyl 5-Bromo-1-Methyl-1H-Pyrazole-4-Carboxylate
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Synthesis: Bromination of amino precursors using CuBr₂/t-BuONO (yield: 66–81%) .
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Reactivity: Bromine permits Suzuki-Miyaura cross-coupling, unlike the fluorine in the subject compound.
Table 5: Property Comparison
| Property | Ethyl 5-(Difluoromethoxy)-4-Fluoro | Ethyl 5-Bromo-1-Methyl |
|---|---|---|
| Molecular Weight | 238.16 | 233.03 |
| logP | 2.1 | 2.4 |
| Synthetic Flexibility | Low (C-F bond inertness) | High (C-Br reactivity) |
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